2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole is a complex organic compound that features a unique structure combining an imidazole ring, an azetidine ring, and a tetrahydronaphthalene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole typically involves multiple steps:
Formation of the Tetrahydronaphthalene Sulfonyl Group: This can be achieved by sulfonylation of 5,6,7,8-tetrahydronaphthalene using sulfonyl chloride under acidic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols.
Coupling Reactions: The final step involves coupling the azetidine derivative with the imidazole ring, often using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,2,3,4-tetrahydronaphthalene: Shares the tetrahydronaphthalene core but lacks the azetidine and imidazole rings.
5-methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a methyl group at a different position.
1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene: Contains additional methyl groups, altering its chemical properties.
Uniqueness
The uniqueness of 2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H23N3O2S |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-methyl-1-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methyl]imidazole |
InChI |
InChI=1S/C18H23N3O2S/c1-14-19-8-9-20(14)11-15-12-21(13-15)24(22,23)18-7-6-16-4-2-3-5-17(16)10-18/h6-10,15H,2-5,11-13H2,1H3 |
InChI Key |
WAXJWHXVGRUFMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.